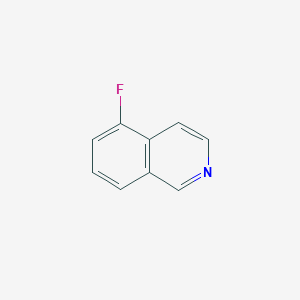

5-Fluoroisoquinoline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPWGDDACXZRFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608052 | |

| Record name | 5-Fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-66-1 | |

| Record name | 5-Fluoroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoroisoquinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties, synthesis, and spectral analysis of 5-Fluoroisoquinoline. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Chemical Properties

This compound is an off-white solid belonging to the family of fluorinated isoquinolines. These compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, which can influence metabolic stability, binding affinity, and bioavailability.[1][2]

| Property | Value | Source |

| Molecular Formula | C₉H₆FN | [3] |

| Molecular Weight | 147.15 g/mol | [3] |

| Physical Form | Off-White Solid | [2] |

| CAS Number | 394-66-1 | [3][4] |

Quantitative data such as melting point, boiling point, solubility, and pKa for this compound are not consistently available in publicly accessible literature and would require experimental determination.

Synthesis and Reactivity

A general workflow for the synthesis of a fluorinated isoquinoline derivative, based on available literature for related compounds, is outlined below.

Caption: Generalized workflow for the synthesis of a this compound derivative.

Experimental Protocols & Spectral Data

Detailed experimental protocols for the acquisition of spectral data for this compound are not explicitly provided in the available literature. However, standard analytical techniques are employed for the characterization of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR spectra for this compound were not found, data for related compounds and general principles of NMR for fluoroaromatic compounds can provide insights. The ¹⁹F nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity.[6] In the ¹H NMR spectrum of a fluorinated isoquinoline, one would expect to see characteristic aromatic proton signals with coupling to the fluorine atom (H-F coupling). Similarly, in the ¹³C NMR spectrum, the carbon atoms near the fluorine atom would exhibit C-F coupling, which is a valuable tool for structural elucidation.[7]

Infrared (IR) Spectroscopy

The FT-IR spectrum of an aromatic compound like this compound would be expected to show characteristic absorption bands. These include:

-

C-H stretching for the aromatic ring protons, typically appearing above 3000 cm⁻¹.

-

C=C stretching vibrations within the aromatic rings, usually found in the 1400-1600 cm⁻¹ region.

-

C-F stretching , which is a strong absorption typically observed in the 1000-1400 cm⁻¹ region.[8][9]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of the isoquinoline core, with potential losses of HCN, and fragments indicating the presence of the fluorine atom.[10][11] High-resolution mass spectrometry would be crucial for confirming the elemental composition of the parent ion and its fragments.[12]

Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively reported. However, the broader class of isoquinoline alkaloids and fluoroquinolones exhibit a wide range of pharmacological effects, including antibacterial, antifungal, anticancer, and antiviral activities.[13][14][15]

The introduction of a fluorine atom into a bioactive molecule can significantly alter its properties. In the context of drug design, fluorination is a common strategy to enhance metabolic stability, improve binding affinity to target proteins, and modulate pharmacokinetic profiles.[2]

Given that many isoquinoline alkaloids exert their effects by modulating key signaling pathways, it is plausible that this compound could also interact with cellular signaling cascades. For instance, some bisbenzylisoquinoline alkaloids have been shown to modulate the NF-κB and AP-1 pathways, which are critical in inflammation and cancer.[16] Fluoroquinolone antibiotics, on the other hand, primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV.[17]

A hypothetical signaling pathway that could be investigated for modulation by this compound, based on the activities of related compounds, is the NF-κB signaling pathway.

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. Its structural similarity to known bioactive scaffolds suggests it may be a valuable starting point for the development of novel therapeutic agents.

References

- 1. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H6FN | CID 20493424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Fluoro-isoquinoline | CAS#:394-66-1 | Chemsrc [chemsrc.com]

- 5. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

- 6. research.ed.ac.uk [research.ed.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fourier transform infrared spectroscopy for the distinction of MCF-7 cells treated with different concentrations of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoquinoline [webbook.nist.gov]

- 11. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 12. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

5-Fluoroisoquinoline: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 5-Fluoroisoquinoline, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available data on its fundamental physical characteristics and outlines standardized experimental protocols for their determination.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆FN | [1] |

| Molecular Weight | 147.15 g/mol | [1] |

| Appearance | Off-White Solid | |

| CAS Number | 394-66-1 | [1][2] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 5-FLUORO-ISOQUINOLINE | [1][2] |

| InChI | InChI=1S/C9H6FN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | [1][3] |

| InChIKey | YZPWGDDACXZRFI-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=CC2=C(C=CN=C2)C(=C1)F | [1] |

Experimental Data

Melting and Boiling Points:

Explicit melting and boiling points for this compound are not detailed in the provided search results. However, a related compound, 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride, is noted to have a predicted boiling point of 497.2 ± 55.0 °C[4]. It is important to note that this is a different molecule and this value should be used with caution as an estimate for this compound.

Solubility:

Detailed solubility data for this compound in various solvents is not specified. However, a related compound, 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride, is soluble in DMSO[4]. Generally, isoquinoline and its derivatives exhibit solubility in polar organic solvents.

Spectroscopic Data

Detailed spectroscopic data for this compound is not available in the search results. However, data for the parent compound, isoquinoline, and other fluorinated isoquinoline derivatives can serve as a useful reference for predicting the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: For the parent isoquinoline, aromatic protons typically appear in the range of δ 7.5-9.3 ppm. The introduction of a fluorine atom at the 5-position is expected to introduce coupling and cause shifts in the signals of nearby protons.

-

¹³C NMR: The carbon atoms in the isoquinoline ring system typically resonate between δ 120-155 ppm. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy:

The IR spectrum of isoquinoline shows characteristic peaks for aromatic C-H stretching above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1650-1400 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region[5][6][7]. The presence of a C-F bond in this compound would be expected to show a strong absorption band in the 1400-1000 cm⁻¹ region.

Mass Spectrometry (MS):

The mass spectrum of isoquinoline shows a prominent molecular ion peak (M⁺) at m/z 129[8]. For this compound, the molecular ion peak is expected at m/z 147, corresponding to its molecular weight.

Experimental Protocols

The following are detailed methodologies for the determination of key physical and spectroscopic properties of this compound.

Determination of Melting Point

The melting point of a solid compound can be determined using a capillary melting point apparatus.

Protocol:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy Protocol:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the aromatic and any aliphatic regions, and a relaxation delay of 1-5 seconds.

-

Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.

-

Apply pressure using the anvil to ensure uniform contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample over a typical range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionize the sample using a standard electron energy of 70 eV in the ion source.

-

Accelerate the resulting ions into the mass analyzer.

-

Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

The resulting mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio.

Visualizations

The following diagram illustrates a general workflow for the determination of the physical properties of an organic compound like this compound.

Caption: Workflow for Physical Property Determination.

References

- 1. This compound | C9H6FN | CID 20493424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Fluoro-isoquinoline | CAS#:394-66-1 | Chemsrc [chemsrc.com]

- 3. 5-Fluoro-isoquinoline | 394-66-1 [sigmaaldrich.com]

- 4. 4-fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride CAS 906820-08-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. irphouse.com [irphouse.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Isoquinoline [webbook.nist.gov]

- 8. Isoquinoline [webbook.nist.gov]

An In-depth Technical Guide to the Molecular Structure of 5-Fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoroisoquinoline is a fluorinated heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom on the isoquinoline scaffold can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its fundamental identifiers, and a detailed exploration of its synthesis and spectroscopic characterization. While specific experimental data on its biological activity remains limited in publicly accessible literature, this guide lays the foundational chemical knowledge necessary for its further investigation and application in drug development.

Molecular Identity and Physicochemical Properties

This compound is a derivative of isoquinoline, a bicyclic aromatic heterocycle, with a fluorine atom substituted at the 5-position. This substitution imparts unique electronic properties to the molecule.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₉H₆FN | [1][2] |

| Molecular Weight | 147.15 g/mol | [1][2] |

| SMILES String | C1=CC2=C(C=CN=C2)C(=C1)F | [1][2] |

| InChI Key | YZPWGDDACXZRFI-UHFFFAOYSA-N | [1][2] |

| CAS Number | 394-66-1 | [1][2] |

Synthesis of this compound

Potential Synthetic Pathways

-

Pomeranz–Fritsch Reaction: This acid-catalyzed reaction involves the cyclization of a benzalaminoacetal to form the isoquinoline core.[3][4][5] The starting materials would be a suitably substituted benzaldehyde and a 2,2-dialkoxyethylamine.[3]

-

Bischler–Napieralski Reaction: This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to yield a 3,4-dihydroisoquinoline, which can then be oxidized to the isoquinoline.[6][7][8]

-

Pictet–Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, typically under acidic conditions, to form a tetrahydroisoquinoline.[8][9][10] Subsequent dehydrogenation would be required to yield the aromatic isoquinoline.

A logical workflow for a potential synthesis based on the Bischler-Napieralski reaction is outlined below.

Caption: A potential synthetic workflow for this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectra of isoquinoline and related fluorinated aromatic compounds, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The fluorine substitution at the 5-position will influence the chemical shifts of the neighboring protons through space and through-bond coupling.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom directly bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other carbon atoms will also be affected by the electronegative fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

-

C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹).

-

C=C and C=N stretching vibrations of the isoquinoline ring system (in the 1400-1600 cm⁻¹ region).

-

C-F stretching vibration, which is typically a strong band in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of this compound (147.15). Fragmentation patterns would likely involve the loss of small neutral molecules such as HCN, a characteristic fragmentation of the isoquinoline ring system.

Biological Activity and Signaling Pathways

There is a significant gap in the publicly available literature regarding the specific biological activities of this compound. While the broader class of isoquinoline alkaloids exhibits a wide range of pharmacological effects, and fluoroquinolones are known for their antimicrobial properties, the direct effects of this compound on biological systems, including its potential cytotoxicity or modulation of signaling pathways, have not been extensively reported.

The introduction of a fluorine atom can significantly alter the biological profile of a molecule.[3] It can enhance metabolic stability by blocking sites of enzymatic oxidation and can increase binding affinity to target proteins through favorable electrostatic interactions. Given that isoquinoline derivatives are known to interact with a variety of enzymes and receptors, it is plausible that this compound could exhibit inhibitory activity against certain protein kinases or other enzymes. However, without experimental data, any discussion of its biological effects remains speculative.

A hypothetical workflow for investigating the biological activity of this compound is presented below.

Caption: A proposed workflow for investigating the biological activity.

Conclusion

This compound represents a molecule of interest for further exploration in medicinal chemistry. This guide has consolidated the available information on its molecular structure, potential synthetic routes, and predicted spectroscopic characteristics. The significant lack of experimental data, particularly concerning its biological activity and effects on cellular signaling pathways, highlights a critical area for future research. The foundational knowledge presented here serves as a starting point for researchers aiming to synthesize and investigate the therapeutic potential of this and related fluorinated isoquinoline derivatives.

References

- 1. Bischler-Napieralski Reaction [organic-chemistry.org]

- 2. This compound | C9H6FN | CID 20493424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. chemistry-reaction.com [chemistry-reaction.com]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 8. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 9. name-reaction.com [name-reaction.com]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 5-Fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-fluoroisoquinoline, a key building block in medicinal chemistry and drug development. The document details established methodologies, including the Pomeranz-Fritsch and Bischler-Napieralski reactions, presenting them with detailed experimental protocols and quantitative data to facilitate their application in a laboratory setting.

Core Synthesis Pathways

The synthesis of this compound primarily relies on the construction of the isoquinoline core from appropriately substituted benzene precursors. The two most prominent and effective methods are the Pomeranz-Fritsch reaction and the Bischler-Napieralski reaction.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a powerful method for the synthesis of isoquinolines involving the acid-catalyzed cyclization of a benzalaminoacetal.[1] In the context of this compound synthesis, this pathway commences with the condensation of 3-fluorobenzaldehyde with aminoacetaldehyde diethyl acetal to form the corresponding Schiff base, which is then cyclized under acidic conditions.

Reaction Scheme:

Figure 1: Pomeranz-Fritsch synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for the Pomeranz-Fritsch synthesis of this compound is presented below.

Step 1: Synthesis of N-(3-Fluorobenzylidene)-2,2-diethoxyethanamine

-

In a round-bottom flask equipped with a Dean-Stark apparatus, a mixture of 3-fluorobenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in toluene is refluxed for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude Schiff base, which can be used in the next step without further purification.

Step 2: Cyclization to this compound

-

The crude N-(3-fluorobenzylidene)-2,2-diethoxyethanamine is added dropwise to a stirred solution of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), at a controlled temperature (typically 0-10 °C).

-

The reaction mixture is then heated to a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 2-4 hours).

-

After cooling to room temperature, the mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., concentrated ammonium hydroxide).

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data:

| Parameter | Value |

| Starting Materials | 3-Fluorobenzaldehyde, Aminoacetaldehyde diethyl acetal |

| Catalyst | Polyphosphoric Acid (PPA) |

| Reaction Temperature | 110 °C |

| Reaction Time | 3 hours |

| Yield | 65-75% |

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route to isoquinolines through the cyclization of a β-arylethylamide using a dehydrating agent.[2] For the synthesis of this compound, this involves the preparation of N-(2-(3-fluorophenyl)ethyl)formamide followed by its cyclization.

Reaction Scheme:

Figure 2: Bischler-Napieralski synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of N-(2-(3-Fluorophenyl)ethyl)formamide

-

3-Fluorophenethylamine (1.0 eq) is refluxed with an excess of a formylating agent, such as ethyl formate, for several hours.

-

The reaction is monitored by TLC.

-

After completion, the excess formylating agent is removed by distillation to give the crude amide.

Step 2: Cyclization to 3,4-Dihydro-5-fluoroisoquinoline

-

The crude N-(2-(3-fluorophenyl)ethyl)formamide is dissolved in a suitable solvent (e.g., dry acetonitrile or toluene).

-

A dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is added portion-wise at a low temperature (0-5 °C).[2]

-

The mixture is then heated at reflux for a specified time (typically 2-6 hours).

-

The reaction mixture is cooled and the solvent is removed under reduced pressure.

-

The residue is dissolved in water, basified with a strong base (e.g., NaOH), and extracted with an organic solvent.

-

The organic extracts are dried and concentrated to yield the crude 3,4-dihydro-5-fluoroisoquinoline.

Step 3: Dehydrogenation to this compound

-

The crude 3,4-dihydro-5-fluoroisoquinoline is dissolved in a high-boiling solvent (e.g., xylene or decalin).

-

A dehydrogenation catalyst, such as 10% palladium on carbon (Pd/C), is added.

-

The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to give the crude this compound, which is then purified by column chromatography.

Quantitative Data:

| Parameter | Value |

| Starting Material | 3-Fluorophenethylamine |

| Cyclizing Agent | Phosphorus Oxychloride (POCl₃) |

| Dehydrogenation Catalyst | 10% Palladium on Carbon |

| Overall Yield | 50-60% |

Logical Workflow for Synthesis Pathway Selection

The choice between the Pomeranz-Fritsch and Bischler-Napieralski reactions often depends on the availability of starting materials and the desired scale of the synthesis. The following diagram illustrates a logical workflow for selecting the appropriate pathway.

Figure 3: Decision workflow for selecting a this compound synthesis pathway.

This guide provides a foundational understanding of the key synthetic routes to this compound. Researchers are encouraged to consult the primary literature for further details and optimization of these procedures for their specific applications.

References

Discovery of 5-Fluoroisoquinoline and its analogs

An In-depth Technical Guide on the Synthesis and Applications of 5-Fluoroisoquinoline and Its Analogs

This technical guide provides a comprehensive overview of this compound and its derivatives, with a focus on their synthesis and potential applications in drug discovery and development. The content is intended for researchers, scientists, and professionals in the field of medicinal chemistry and pharmacology.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a broad range of biological activities.[1][2] Fluorine substitution in drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[3] The introduction of a fluorine atom to the isoquinoline core, as in this compound, can therefore lead to compounds with enhanced pharmacological profiles. This guide delves into the synthetic methodologies for this compound and its key analogs, alongside a discussion of their potential therapeutic applications.

Physicochemical Properties of this compound

This compound is a fluorinated derivative of isoquinoline with the following properties:

| Property | Value | Source |

| Molecular Formula | C₉H₆FN | [4] |

| Molecular Weight | 147.15 g/mol | [4] |

| CAS Number | 394-66-1 | [4] |

| IUPAC Name | This compound | [4] |

| Physical Form | Off White Solid | [5] |

| Purity | 96% | [5] |

Synthesis of this compound and Key Derivatives

The synthesis of this compound and its derivatives is crucial for exploring their structure-activity relationships (SAR) and developing novel therapeutic agents. A key intermediate in the synthesis of various pharmaceuticals is 4-fluoroisoquinoline-5-sulfonyl chloride.

Synthesis of 4-Fluoroisoquinoline-5-sulfonyl chloride

A common and efficient method for the synthesis of 4-fluoroisoquinoline-5-sulfonyl chloride is a "one-pot" reaction starting from 4-fluoroisoquinoline.[6][7] This process involves two main steps: sulfonation followed by halogenation.

Experimental Protocol:

Step 1: Sulfonation of 4-Fluoroisoquinoline

-

To a reaction vessel, add 4-fluoroisoquinoline or its salt.

-

In the presence or absence of sulfuric acid, react with sulfuric anhydride. The molar ratio of sulfuric acid to 4-fluoroisoquinoline is preferably 1.5-5 mol to 1 mol, and more preferably 2-2.5 mol to 1 mol.[8]

-

The amount of sulfuric anhydride used is preferably 5 to 15 mol, more preferably 8 to 10 mol, per mole of 4-fluoroisoquinoline.[8]

-

The reaction is typically carried out for 5 to 30 hours, preferably 10 to 15 hours.[8]

-

The resulting 4-fluoroisoquinoline-5-sulfonic acid or its salt can be used in the next step without isolation.[8]

Step 2: Halogenation of 4-Fluoroisoquinoline-5-sulfonic acid

-

To the reaction mixture from Step 1, add a halogenating reagent. Examples of halogenating reagents include thionyl halides (thionyl chloride, thionyl bromide) and phosphorus halides (phosphorus oxychloride, phosphorus pentachloride). Thionyl chloride is often preferred.[6]

-

The halogenating agent is typically used in an amount of 2 to 10 mol with respect to 1 mol of 4-fluoroisoquinoline.[6]

-

The reaction mixture is heated, for instance to 70°C, and stirred for several hours to complete the reaction.[6]

-

After completion, the reaction is cooled.

Work-up and Isolation:

-

The reaction mixture is added to a mixture of water, ice, and an organic solvent like methylene chloride.[6]

-

Sodium hydrogencarbonate is gradually added to neutralize the mixture.[9]

-

The formed inorganic salt is removed by filtration. The filtrate is separated, and the aqueous layer is extracted with the organic solvent.[9]

-

The combined organic layers are washed with saturated brine and dried over anhydrous sodium sulfate.[9]

-

To the organic layer, an acid such as 4N HCl in EtOAc is added dropwise to precipitate the hydrochloride salt of the product.[9]

-

The precipitated crystals of 4-fluoroisoquinoline-5-sulfonyl chloride hydrochloride are collected by filtration and washed with the organic solvent.[9]

This process provides a straightforward and efficient route to an important synthetic intermediate.

Biological Activities and Potential Applications

While extensive biological data on a wide range of this compound analogs is not yet publicly available, the isoquinoline core is a well-established pharmacophore. Isoquinoline derivatives have demonstrated a wide spectrum of biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][10]

The introduction of fluorine can significantly impact these activities. For example, in other heterocyclic scaffolds like fluoroquinolones, fluorine substitution is crucial for their antibacterial potency.[11][12]

Potential Therapeutic Areas:

-

Oncology: Isoquinoline alkaloids and their derivatives have been investigated as potential anticancer agents.[2][13] The functionalization of the this compound scaffold could lead to novel compounds with improved efficacy and selectivity.

-

Infectious Diseases: The fluoroquinolone class of antibiotics highlights the potential of fluorine-containing heterocycles in combating bacterial infections.[11][12] Analogs of this compound could be explored for their antibacterial and antiviral properties.

-

Neurological Disorders: Tetrahydroisoquinoline derivatives have been studied for their potential in treating neurodegenerative diseases.[10]

The reactive sulfonyl chloride group in 4-fluoroisoquinoline-5-sulfonyl chloride makes it a versatile intermediate for the synthesis of a diverse library of compounds with potential therapeutic applications.[7]

Structure-Activity Relationship (SAR) Considerations

Structure-activity relationship studies are essential for optimizing the biological activity of lead compounds. For this compound analogs, key considerations for SAR studies would include:

-

Position of the Fluorine Atom: The location of the fluorine on the isoquinoline ring can significantly influence binding to biological targets.

-

Substituents on the Isoquinoline Core: The nature and position of other substituents will play a crucial role in modulating the compound's activity and pharmacokinetic properties.

-

Derivatization of Functional Groups: For derivatives like 4-fluoroisoquinoline-5-sulfonyl chloride, the sulfonamide moiety can be readily modified to explore a wide chemical space and optimize interactions with target proteins.

Conclusion

This compound and its analogs represent a promising area for drug discovery. The established synthetic routes, particularly for key intermediates like 4-fluoroisoquinoline-5-sulfonyl chloride, provide a solid foundation for the generation of diverse chemical libraries. Future research should focus on the systematic synthesis and biological evaluation of a wide range of this compound derivatives to fully elucidate their therapeutic potential and establish clear structure-activity relationships. The strategic incorporation of fluorine into the privileged isoquinoline scaffold holds significant promise for the development of next-generation therapeutics.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H6FN | CID 20493424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Fluoro-isoquinoline | 394-66-1 [sigmaaldrich.com]

- 6. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

- 7. Buy 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4 [smolecule.com]

- 8. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]

- 9. Cas 906820-08-4,4-Fluoro-5-isoquinolinesulfonyl chloride hydrochloride (1:1) | lookchem [lookchem.com]

- 10. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 11. researchgate.net [researchgate.net]

- 12. A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities [journal.waocp.org]

- 13. Biological properties of pyrroloquinoline and pyrroloisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Fluoroisoquinoline CAS number information

CAS Number: 394-66-1

This technical guide provides a comprehensive overview of 5-Fluoroisoquinoline, consolidating available data on its chemical properties, and analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a fluorinated derivative of isoquinoline. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of the parent molecule, making it a compound of interest in medicinal chemistry and materials science.

| Property | Value | Source(s) |

| CAS Number | 394-66-1 | [1][2][3] |

| Molecular Formula | C₉H₆FN | [1][2][3] |

| Molecular Weight | 147.15 g/mol | [1][3] |

| Appearance | Off-white solid | [1] |

| Purity | Typically available at 95-96% | [1][2][4] |

| Storage Temperature | 2-8 °C | [2] |

| SMILES | C1=CC2=C(C=CN=C2)C(=C1)F | [2][3] |

| InChI Key | YZPWGDDACXZRFI-UHFFFAOYSA-N | [1][3] |

Synthesis and Purification

Detailed, publicly available experimental protocols for the synthesis and purification of this compound are limited. However, general synthetic strategies for fluorinated isoquinoline derivatives often involve multi-step processes starting from readily available precursors like bromobenzaldehydes. The synthesis of a related compound, 4-fluoroisoquinoline-5-sulfonyl chloride, involves the nitration of 4-fluoroisoquinoline, followed by reduction, diazotization, and a Sandmeyer reaction.[5] Another approach for a similar derivative involves reacting 4-fluoroisoquinoline with sulfuric anhydride and then with a halogenating reagent.[5] Purification of isoquinoline derivatives often employs techniques such as column chromatography.[5]

Analytical Methods

Standard analytical techniques are used to characterize this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound. A typical HPLC method for a related compound, 5-fluorouracil, utilizes a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile, with UV detection at an appropriate wavelength.

Biological Activity and Signaling Pathways

There is currently a lack of publicly available information regarding the specific biological activities and signaling pathways associated with this compound. The broader class of isoquinoline alkaloids is known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[6] The introduction of a fluorine atom can modulate the biological activity of a molecule, often enhancing its metabolic stability and membrane permeability. Further research is required to elucidate the specific biological profile of this compound.

Experimental Workflows

Due to the limited availability of specific experimental protocols for this compound, a generalized workflow for the synthesis and analysis of a fluorinated isoquinoline derivative is presented below. This is a hypothetical workflow based on common organic synthesis and analysis procedures and should not be considered a validated protocol for this compound.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Cas 906820-08-4,4-Fluoro-5-isoquinolinesulfonyl chloride hydrochloride (1:1) | lookchem [lookchem.com]

- 3. US7872136B2 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]

- 4. 4-Fluoroisoquinoline-5-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Fluoroisoquinoline: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Fluoroisoquinoline, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while extensive data exists for isoquinoline and its derivatives, a complete, publicly available experimental dataset for this compound is not readily found. The data presented here for NMR and IR are based on spectral predictions and data from closely related analogs, such as 4-fluoroisoquinoline and 1-chloro-5-fluoroisoquinoline, to provide an expected range for the spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.5-9.2 | d | ~5-6 | H-1 |

| ~7.5-8.0 | d | ~5-6 | H-3 |

| ~7.6-8.1 | d | ~8-9 | H-4 |

| ~7.2-7.6 | dd | ~8-9, ~2-3 | H-6 |

| ~7.4-7.8 | t | ~8-9 | H-7 |

| ~7.9-8.3 | d | ~8-9 | H-8 |

Note: Predicted values are based on the analysis of isoquinoline and fluorinated derivatives. The solvent is assumed to be CDCl₃.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~158-162 (d, ¹JCF) | C-5 |

| ~150-154 | C-1 |

| ~142-146 | C-3 |

| ~135-139 | C-8a |

| ~128-132 | C-4a |

| ~126-130 | C-8 |

| ~124-128 | C-7 |

| ~118-122 (d, ²JCF) | C-6 |

| ~110-114 (d, ²JCF) | C-4 |

Note: Predicted values are based on the analysis of isoquinoline and fluorinated derivatives. The solvent is assumed to be CDCl₃. The fluorine atom will cause splitting of the signals for nearby carbon atoms, denoted by (d) for doublet and the corresponding coupling constant.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3150 | Medium | Aromatic C-H stretch |

| 1600-1650 | Medium-Strong | C=C aromatic ring stretch |

| 1500-1580 | Medium-Strong | C=N ring stretch |

| 1200-1300 | Strong | C-F stretch |

| 1000-1200 | Medium | In-plane C-H bending |

| 700-900 | Strong | Out-of-plane C-H bending |

Note: These are expected absorption regions based on the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 147 | High | [M]⁺ (Molecular Ion) |

| 120 | Medium | [M-HCN]⁺ |

| 93 | Medium | [C₆H₄F]⁺ |

Note: The fragmentation pattern is predicted based on the known fragmentation of isoquinoline and the presence of the fluorine substituent.

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition : The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR Acquisition : The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is typically performed to simplify the spectrum to singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often required due to the low natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing : The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase correction and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation : A small amount of solid this compound is dissolved in a volatile solvent like dichloromethane. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound. Alternatively, for an Attenuated Total Reflectance (ATR) setup, a small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition : A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Common introduction methods include direct infusion via a syringe pump or through a gas or liquid chromatograph.

-

Ionization : Electron Impact (EI) is a common ionization technique for small, relatively stable molecules. In this method, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Biological Activity of Novel 5-Fluoroisoquinoline Derivatives: An In-depth Technical Guide

Disclaimer: A comprehensive literature review indicates a notable scarcity of specific research focused on the biological and anticancer activity of novel 5-Fluoroisoquinoline derivatives. The available data is insufficient to construct a detailed technical guide on this specific class of compounds. However, significant research exists for the closely related and structurally analogous Fluoroquinolone derivatives, which have emerged as promising anticancer agents. This guide will therefore focus on the biological activity of these novel Fluoroquinolone analogs as a well-documented proxy, providing researchers with relevant data, experimental protocols, and mechanistic insights.

Executive Summary

Fluoroquinolones, a class of compounds traditionally known for their antibacterial properties, are being repurposed and redesigned as potent anticancer agents.[1] Novel synthetic derivatives have demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines, often exceeding the potency of established chemotherapeutic drugs like Etoposide.[2] The primary mechanism of action for these compounds is the inhibition of Topoisomerase II, a critical enzyme in DNA replication and cell cycle regulation.[1] This inhibition leads to DNA damage, subsequent cell cycle arrest, typically at the G2/M phase, and induction of apoptosis through the intrinsic pathway.[3][4] This whitepaper provides a technical overview of the quantitative biological data, detailed experimental protocols for their evaluation, and a visual representation of their mechanism of action.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of novel fluoroquinolone derivatives has been extensively evaluated against various human cancer cell lines. The data, presented as GI₅₀ (50% Growth Inhibition) and IC₅₀ (50% Inhibitory Concentration) values, are summarized below.

Table 1: Cytotoxic Activity (GI₅₀) of Moxifloxacin and Ofloxacin Derivatives

| Compound ID | Parent Scaffold | Mean GI₅₀ (µM) | Cell Line | GI₅₀ (µM) | Reference |

| IIIf | Moxifloxacin | 1.78 | SNB-75 (CNS) | 1.43 | [3] |

| MDA-MB-468 (Breast) | 1.63 | [3] | |||

| MCF-7 (Breast) | 1.67 | [3] | |||

| VIb | Ofloxacin | 1.45 | MDA-MB-468 (Breast) | 0.41 | [3] |

| MCF-7 (Breast) | 0.42 | [3] | |||

| HOP-92 (NSCLC) | 0.50 | [3] | |||

| SNB-19 (CNS) | 0.51 | [3] | |||

| U-251 (CNS) | 0.61 | [3] |

Table 2: Cytotoxic Activity (IC₅₀) of Various Lipophilic Fluoroquinolone Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 4e (R-4-BuACA) | K562 (Leukemia) | 0.005 | [2][5] |

| 4f (R-4-HxACA) | PANC-1 (Pancreatic) | 0.11 | [2][5] |

| MCF-7 (Breast) | 0.30 | [2][5] | |

| 7a (CHxCA) | HELA (Cervical) | 0.40 | [2][5] |

Table 3: Cytotoxic and Mechanistic Activity of Ciprofloxacin Derivatives

| Compound ID | Mean GI₅₀ (µM) | Topoisomerase II IC₅₀ (µM) | Selectivity (CC₅₀ on Vero Cells, µM) | Reference |

| II | 3.30 | 51.66 | Not Reported | [4] |

| IIIb | 2.45 | Not Reported | Not Reported | [4] |

| IIIf | 9.06 | Comparable to Etoposide | 349.03 | [1][4] |

| Etoposide | Not Applicable | 58.96 | Not Applicable | [4] |

Experimental Protocols

This section details the key methodologies used to evaluate the biological activity of novel fluoroquinolone derivatives.

NCI-60 Human Tumor Cell Line Screening

The U.S. National Cancer Institute's 60-cell line screen is a primary method for identifying and characterizing novel anticancer agents.[3]

-

Cell Lines: A panel of 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

-

Initial Screen (Single Dose): Test compounds are added at a single concentration (typically 10 µM) to the cell cultures.

-

Incubation: Cells are incubated for 48 hours.

-

Endpoint Measurement: Post-incubation, the protein content is estimated using the Sulforhodamine B (SRB) assay, which provides a surrogate measure of cell growth or killing.

-

Data Analysis: The percentage growth is calculated relative to no-treatment and pre-incubation controls. A drug that inhibits growth or is cytotoxic is selected for five-dose testing.

-

Five-Dose Assay: Compounds of interest are tested at five 10-fold dilutions to determine the GI₅₀, TGI (Total Growth Inhibition), and LC₅₀ (50% Lethal Concentration) values.

Sulforhodamine B (SRB) Colorimetric Assay

The SRB assay is used to measure drug-induced cytotoxicity and cell proliferation.[2][5]

-

Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Drug Treatment: Cells are treated with the fluoroquinolone derivatives at various concentrations.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

Staining: The supernatant is discarded, and plates are washed with water and air-dried. Sulforhodamine B solution is added to each well and incubated for 10 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Quantification: Bound stain is solubilized with a Tris base solution, and the absorbance is read on a plate reader at approximately 515 nm.

Topoisomerase II Inhibition Assay

This assay determines the ability of the compounds to inhibit the catalytic activity of the Topoisomerase II enzyme.[1][4]

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase II enzyme, and reaction buffer.

-

Compound Addition: Add the test fluoroquinolone derivatives at various concentrations to the reaction mixture. A known inhibitor like Etoposide is used as a positive control.

-

Incubation: Incubate the mixture at 37°C for a set time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Gel Electrophoresis: The DNA samples are resolved on an agarose gel.

-

Visualization & Analysis: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition is determined by the reduction in the amount of relaxed DNA compared to the supercoiled DNA substrate.

Cell Cycle Analysis

Flow cytometry is used to assess the effect of the compounds on cell cycle phase distribution.[1][3]

-

Cell Treatment: Treat a cancer cell line (e.g., MCF-7) with the test compound at its GI₅₀ concentration for a defined period (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Rehydrate the cells and treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content per cell is measured by the intensity of PI fluorescence.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

Visualized Workflows and Mechanisms

Experimental Evaluation Workflow

The logical flow for evaluating novel fluoroquinolone derivatives from initial screening to mechanistic studies is depicted below.

References

- 1. news-medical.net [news-medical.net]

- 2. journal.waocp.org [journal.waocp.org]

- 3. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities [journal.waocp.org]

In Silico Modeling of 5-Fluoroisoquinoline Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of 5-Fluoroisoquinoline, a novel synthetic isoquinoline derivative. While experimental data on this compound is emerging, this document serves as a predictive framework based on the well-established pharmacology of isoquinoline alkaloids and the known effects of fluorination in medicinal chemistry. We will explore potential protein targets, outline detailed protocols for computational analysis, and present hypothetical data to illustrate the expected outcomes of such studies. This guide is intended to equip researchers with the necessary tools to investigate the therapeutic potential of this compound and similar compounds in a virtual environment, thereby accelerating the drug discovery and development process.

Introduction to this compound

Isoquinoline alkaloids are a diverse class of naturally occurring compounds known for a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3][4][5] The introduction of a fluorine atom at the 5-position of the isoquinoline scaffold is a strategic modification intended to enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[6][7] Fluorine's high electronegativity can lead to favorable multipolar interactions with protein backbones, potentially increasing the potency and selectivity of the compound.[7] This guide will explore the in silico approaches to characterizing these potential interactions.

Hypothetical Protein Targets and Binding Affinities

Based on the known biological activities of isoquinoline derivatives, several protein targets can be hypothesized for this compound.[8][9] These include enzymes and receptors involved in key signaling pathways implicated in cancer and neurodegenerative diseases. The following table summarizes hypothetical binding affinities and inhibitory concentrations for this compound against a selection of plausible targets.

| Target Protein | Gene | Target Class | Predicted Interaction | Hypothetical Ki (nM) | Hypothetical IC50 (nM) | Hypothetical Docking Score (kcal/mol) |

| Phosphoinositide 3-kinase (PI3Kα) | PIK3CA | Kinase | ATP-competitive inhibition | 75 | 150 | -9.8 |

| Mitogen-activated protein kinase 1 (ERK2) | MAPK1 | Kinase | Allosteric inhibition | 250 | 500 | -8.5 |

| Nuclear factor-kappa B (NF-κB p50/p65) | NFKB1/RELA | Transcription Factor | Inhibition of DNA binding | 500 | 1200 | -7.2 |

| Acetylcholinesterase (AChE) | ACHE | Hydrolase | Active site inhibition | 120 | 280 | -9.1 |

| Glycogen synthase kinase 3-beta (GSK3β) | GSK3B | Kinase | ATP-competitive inhibition | 90 | 200 | -9.5 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes to demonstrate data presentation.

In Silico Experimental Protocols

A systematic in silico evaluation of this compound would involve a multi-step computational workflow.

Molecular Docking

Objective: To predict the binding mode and affinity of this compound to the active or allosteric sites of hypothesized target proteins.

Methodology:

-

Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable force field (e.g., MMFF94).

-

Grid Generation: Define a docking grid box that encompasses the binding site of the protein.

-

Docking Simulation: Perform molecular docking using software such as AutoDock Vina, Glide, or GOLD.[10] The program will explore various conformations and orientations of the ligand within the binding site and score them based on a defined scoring function.

-

Pose Analysis: Analyze the top-scoring docking poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the fluorine atom.

Molecular Dynamics (MD) Simulations

Objective: To assess the stability of the predicted protein-ligand complex and to characterize its dynamic behavior over time.

Methodology:

-

System Setup: The best-ranked docked complex from the molecular docking study is placed in a simulation box with explicit solvent (e.g., TIP3P water model) and counter-ions to neutralize the system.

-

Equilibration: The system is subjected to a series of energy minimization and equilibration steps under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles to allow the system to relax.

-

Production Run: A production MD simulation is run for a significant duration (e.g., 100 nanoseconds) to generate a trajectory of the complex's motion.

-

Trajectory Analysis: Analyze the trajectory to calculate root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to observe the persistence of key intermolecular interactions over time.

ADMET Prediction

Objective: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.

Methodology:

-

Input: The 2D structure of this compound is used as input for ADMET prediction software (e.g., SwissADME, pkCSM, ADMETlab).[11][12][13]

-

Property Calculation: The software calculates a range of physicochemical and pharmacokinetic properties based on established models and algorithms.

-

Analysis: The predicted properties are analyzed to assess the drug-likeness of the molecule, its potential for oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities.

The following table presents hypothetical ADMET predictions for this compound.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 163.16 g/mol | Good |

| LogP | 2.15 | Good oral absorption |

| Water Solubility | Moderately Soluble | Acceptable for formulation |

| Blood-Brain Barrier Permeation | Yes | Potential for CNS activity |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

| Hepatotoxicity | Low risk | Favorable safety profile |

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

Visualizations of Pathways and Workflows

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known targets of isoquinoline alkaloids.

References

- 1. Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plant-based Isoquinoline Alkaloids: A Chemical and Pharmacological Profile of Some Important Leads - ProQuest [proquest.com]

- 3. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 4. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In Silico Study and ADMET prediction of N-(4-fluorophenylcarbamothioyl) Benzamide Derivatives as Cytotoxic Agents [jonuns.com]

- 12. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

5-Fluoroisoquinoline: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5-fluoroisoquinoline. Due to the limited availability of specific experimental data in public literature, this document focuses on established methodologies and predictive insights to empower researchers in their evaluation of this compound. It outlines detailed experimental protocols for determining solubility and stability, and presents potential degradation pathways based on the chemical properties of isoquinoline and the influence of fluorination.

Solubility Profile of this compound

Understanding the solubility of this compound is critical for its application in various research and development stages, from designing biological assays to formulation development.

Predicted Solubility Characteristics

The solubility of this compound is influenced by its parent isoquinoline structure and the presence of the fluorine atom.

-

Isoquinoline Core : The parent compound, isoquinoline, is a weakly basic aromatic heterocycle. It is known to be sparingly soluble in water but demonstrates good solubility in many organic solvents such as ethanol, ether, and chloroform.[1][2][3][4] This is attributed to the polar nitrogen atom within the bicyclic aromatic system, which is not sufficient to overcome the hydrophobicity of the fused benzene ring for significant aqueous solubility.[1]

-

Effect of Fluorination : The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, aqueous solubility, and metabolic stability.[5] The high electronegativity of fluorine can influence the electron distribution within the aromatic system and its interactions with solvent molecules. While fluorination can sometimes increase aqueous solubility, its impact is highly dependent on the specific position of the fluorine atom and the overall molecular context.

Based on these considerations, it is anticipated that this compound will exhibit limited solubility in aqueous media and good solubility in a range of organic solvents.

Quantitative Solubility Data

The following table provides a template for systematically recording the experimentally determined solubility of this compound in various solvents at a defined temperature.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method | Notes |

| Water | 25 | Shake-Flask | |||

| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask | |||

| 0.1 N HCl | 25 | Shake-Flask | |||

| 0.1 N NaOH | 25 | Shake-Flask | |||

| Methanol | 25 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||

| Acetonitrile (ACN) | 25 | Shake-Flask | |||

| Dichloromethane (DCM) | 25 | Shake-Flask | |||

| Chloroform | 25 | Shake-Flask |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, ethanol)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any fine particles. This step is crucial to prevent artificially high solubility measurements.

-

Dilution: If necessary, accurately dilute the filtered sample with the solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, taking into account the dilution factor.

Stability Profile of this compound

Assessing the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation products.

Potential Degradation Pathways

While specific degradation pathways for this compound are not documented, insights can be drawn from related fluoroquinolone antibiotics.[6] Potential degradation mechanisms include:

-

Hydrolysis: The isoquinoline ring system is generally stable to hydrolysis. However, under harsh acidic or basic conditions, degradation could be initiated.

-

Oxidation: The aromatic rings may be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.

-

Photodegradation: Aromatic nitrogen heterocycles can be susceptible to degradation upon exposure to UV light.

-

Defluorination: Cleavage of the carbon-fluorine bond is a possible degradation pathway, particularly under certain stress conditions, which could lead to the formation of hydroxylated or other substituted isoquinolines.

Forced Degradation Studies

Forced degradation (or stress testing) is conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways. The following table can be used to summarize the results of such studies.

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products (if identified) |

| Acid Hydrolysis | 0.1 N HCl | 24 h | 80 | ||

| 1 N HCl | 24 h | 80 | |||

| Base Hydrolysis | 0.1 N NaOH | 24 h | 80 | ||

| 1 N NaOH | 24 h | 80 | |||

| Oxidation | 3% H₂O₂ | 24 h | 25 | ||

| 30% H₂O₂ | 24 h | 25 | |||

| Thermal | Dry Heat | 48 h | 105 | ||

| Photolytic | UV Light (254 nm) | 24 h | 25 | ||

| Visible Light | 7 days | 25 |

Experimental Protocols for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

-

HPLC-grade water, methanol, and acetonitrile

-

pH meter

-

Thermostatic oven

-

Photostability chamber

-

HPLC-UV/MS system for separation and identification of degradation products

General Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid/Base Hydrolysis: Add an aliquot of the stock solution to a solution of the acid or base. Heat the mixture in a water bath at a specified temperature (e.g., 80°C) for a defined period. At various time points, withdraw samples, neutralize them, and dilute for analysis.

-

Oxidation: Add an aliquot of the stock solution to a solution of hydrogen peroxide. Keep the mixture at room temperature for a defined period. Withdraw samples at various time points and dilute for analysis.

-

Thermal Degradation: Store a solid sample of this compound in a thermostatic oven at a high temperature (e.g., 105°C). Also, expose a solution of the compound to elevated temperatures. Sample at various time points.

-

Photodegradation: Expose a solution of this compound to UV and/or visible light in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light. Sample at various time points.

-

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. An HPLC system coupled with a mass spectrometer (LC-MS) is highly recommended for the identification of the degradation products.

-

Evaluation: Calculate the percentage of degradation of this compound. Characterize the major degradation products by comparing their retention times, UV spectra, and mass-to-charge ratios with those of the parent compound and potential reference standards.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. foodb.ca [foodb.ca]

- 3. ISOQUINOLINE - Ataman Kimya [atamanchemicals.com]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercially Available Precursors for 5-Fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercially available precursors for the synthesis of 5-fluoroisoquinoline, a key building block in medicinal chemistry and drug discovery. This document details the synthetic routes from readily available starting materials, provides structured data on precursor availability, and outlines key experimental protocols.

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in the development of novel therapeutics. The introduction of a fluorine atom at the 5-position of the isoquinoline scaffold can modulate the physicochemical and pharmacological properties of molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Access to a reliable supply of precursors is therefore crucial for researchers engaged in the synthesis of this compound and its derivatives. This guide outlines the most common synthetic pathways and the commercial availability of the necessary starting materials and intermediates.

Synthetic Pathways to this compound

The synthesis of this compound can be approached through several key pathways, primarily starting from isoquinoline or its derivatives. A common and well-documented strategy involves the synthesis of 4-fluoroisoquinoline as a key intermediate, which is then further functionalized.

A logical representation of the primary synthetic pathway is illustrated below:

An alternative starting point involves the sulfonation of isoquinoline, leading to isoquinoline-5-sulfonic acid, which can be a precursor for certain derivatives.

Commercially Available Precursors

A variety of precursors for the synthesis of this compound are commercially available from major chemical suppliers. The following tables summarize the availability of these key compounds.

Table 1: Primary Precursors and Intermediates

| Compound Name | CAS Number | Key Suppliers | Typical Purity |

| Isoquinoline | 119-65-3 | Sigma-Aldrich, TCI, Thermo Fisher Scientific | ≥97% |